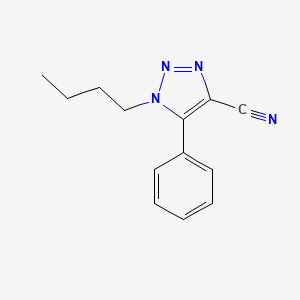![molecular formula C11H6Cl3F3N4O B14144350 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine CAS No. 400840-97-3](/img/structure/B14144350.png)
4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes multiple halogen atoms and a trifluoroethoxy group, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine typically involves multiple steps. One common approach starts with the preparation of 2-chloro-1,1,2-trifluoroethanol, which is then reacted with 2-chloroaniline to form the intermediate. This intermediate undergoes further reactions with cyanuric chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain the quality and consistency of the product.
化学反应分析
Types of Reactions
4,6-Dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl derivatives.
科学研究应用
4,6-Dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: Shares a similar triazine ring structure but lacks the trifluoroethoxy group.
2,4-Dichloropyrimidine: Another related compound with similar halogen substitutions.
6-Chloromoxonidine: Contains a similar triazine core but with different substituents.
Uniqueness
The uniqueness of 4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine lies in its trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications where such properties are desired.
属性
CAS 编号 |
400840-97-3 |
|---|---|
分子式 |
C11H6Cl3F3N4O |
分子量 |
373.5 g/mol |
IUPAC 名称 |
4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H6Cl3F3N4O/c12-7(15)11(16,17)22-6-4-2-1-3-5(6)18-10-20-8(13)19-9(14)21-10/h1-4,7H,(H,18,19,20,21) |
InChI 键 |
VOPXUXFNEQEFEG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)OC(C(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)




![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)


![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
